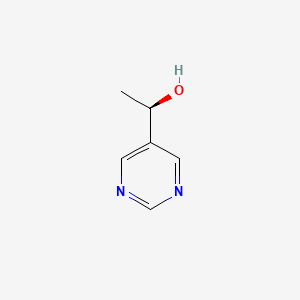
N-(4-fluorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound like “N-(4-fluorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide” would likely be complex due to the presence of multiple functional groups. For example, 4-Fluorophenethyl alcohol, a related compound, has a molecular weight of 140.15 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. For instance, 4-Fluorophenethyl alcohol was used to prepare 1-fluoro-4-(2-iodoethyl)benzene .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For instance, 4-Fluorophenethyl alcohol has a density of 1.121 g/mL at 25 °C and a refractive index of 1.507 .
Wissenschaftliche Forschungsanwendungen
Role in Binge Eating Disorders : Piccoli et al. (2012) investigated the effects of various compounds, including SB-649868 (which has a similar structure to N-(4-fluorophenethyl)-5-oxo-1,4-thiazepane-3-carboxamide) as antagonists for orexin receptors in a binge eating model in rats. They discovered that compounds like SB-649868 reduced binge eating behavior without affecting normal food intake, suggesting a role in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Anticancer Applications : A study by Butler et al. (2013) synthesized a series of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives and evaluated their efficacy as anticancer agents. These compounds, similar in structure to this compound, showed cytotoxic effects on the MCF-7 breast cancer cell line, indicating potential for cancer treatment (Butler et al., 2013).
Potential for Imaging Cancer Tyrosine Kinase : Wang et al. (2005) synthesized a compound (N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-[18F]fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide) similar in structure for use as a PET tracer for imaging cancer tyrosine kinase. This indicates a potential application in diagnostic imaging for cancer (Wang et al., 2005).
Use in Antimycobacterial and Anticancer Agents : Cihan-Üstündağ & Çapan (2012) synthesized a series of compounds including 5-fluoro-N2-(cyclohexylidene)-3-phenyl-1H-indole-2-carbohydrazides and their derivatives for evaluation as antimycobacterial and anticancer agents. These compounds demonstrated moderate to good inhibitory activity against Mycobacterium tuberculosis and broad-spectrum antiproliferative activity against various cancer cell lines (Cihan-Üstündağ & Çapan, 2012).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S/c15-11-3-1-10(2-4-11)5-7-16-14(19)12-9-20-8-6-13(18)17-12/h1-4,12H,5-9H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRKBQOKLBTNHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2928180.png)
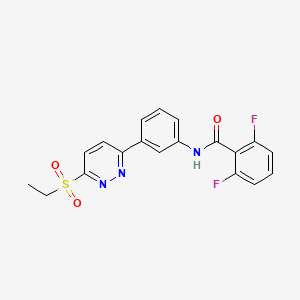
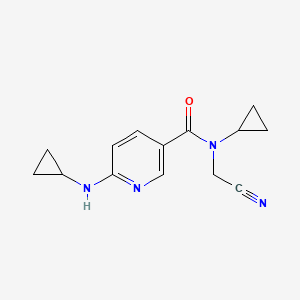
![2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide](/img/structure/B2928183.png)

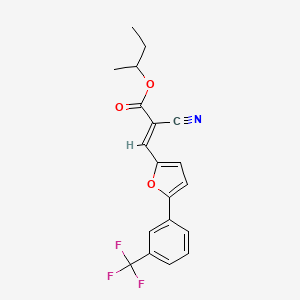
![2-(4-fluorophenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2928189.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxyethyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928192.png)
![Ethyl 2-[[7-[6-[(4-methoxyphenyl)methylamino]-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2928193.png)
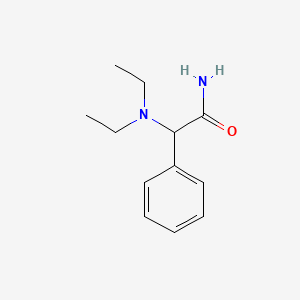
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide](/img/structure/B2928198.png)
